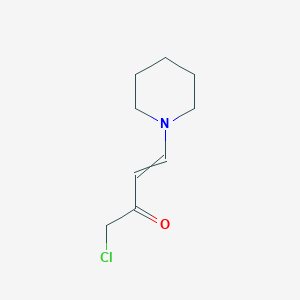
1-Chloro-4-(piperidin-1-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(piperidin-1-yl)but-3-en-2-one is an organic compound that features a piperidine ring attached to a butenone structure with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(piperidin-1-yl)but-3-en-2-one typically involves the reaction of piperidine with a suitable chlorinated butenone precursor. One common method involves the reaction of 4-chlorobutan-2-one with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-Chloro-4-(piperidin-1-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
1-Chloro-4-(piperidin-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-4-(piperidin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
1-Chloro-4-(piperidin-1-yl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-Chloro-1-(piperidin-1-yl)butan-2-one: Another similar compound with a different substitution pattern.
Uniqueness: 1-Chloro-4-(piperidin-1-yl)but-3-en-2-one is unique due to the presence of both a piperidine ring and a chlorinated butenone structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
90251-32-4 |
|---|---|
分子式 |
C9H14ClNO |
分子量 |
187.66 g/mol |
IUPAC 名称 |
1-chloro-4-piperidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H14ClNO/c10-8-9(12)4-7-11-5-2-1-3-6-11/h4,7H,1-3,5-6,8H2 |
InChI 键 |
ASGULJYAUNNKLD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C=CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















